molecular formula C12H16F3NO B13999179 N-[2-Methyl-5-(trifluoromethyl)phenyl]-N-tert-butyl-hydroxylamine CAS No. 65754-13-4

N-[2-Methyl-5-(trifluoromethyl)phenyl]-N-tert-butyl-hydroxylamine

Cat. No.: B13999179
CAS No.: 65754-13-4
M. Wt: 247.26 g/mol
InChI Key: JYWQHQRRMWGTNS-UHFFFAOYSA-N
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Description

N-[2-Methyl-5-(trifluoromethyl)phenyl]-N-tert-butyl-hydroxylamine is an organic compound characterized by the presence of a trifluoromethyl group, a tert-butyl group, and a hydroxylamine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-Methyl-5-(trifluoromethyl)phenyl]-N-tert-butyl-hydroxylamine typically involves multiple steps. One common approach is the nitration of a suitable aromatic precursor, followed by reduction to form an amine. The final step involves the formation of the hydroxylamine functional group under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and reduction processes, followed by purification steps to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[2-Methyl-5-(trifluoromethyl)phenyl]-N-tert-butyl-hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amines .

Scientific Research Applications

N-[2-Methyl-5-(trifluoromethyl)phenyl]-N-tert-butyl-hydroxylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-Methyl-5-(trifluoromethyl)phenyl]-N-tert-butyl-hydroxylamine involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biological molecules. The hydroxylamine group can participate in redox reactions, potentially affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-Methyl-5-(trifluoromethyl)phenyl]-N-tert-butyl-hydroxylamine is unique due to the combination of its trifluoromethyl and hydroxylamine groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

65754-13-4

Molecular Formula

C12H16F3NO

Molecular Weight

247.26 g/mol

IUPAC Name

N-tert-butyl-N-[2-methyl-5-(trifluoromethyl)phenyl]hydroxylamine

InChI

InChI=1S/C12H16F3NO/c1-8-5-6-9(12(13,14)15)7-10(8)16(17)11(2,3)4/h5-7,17H,1-4H3

InChI Key

JYWQHQRRMWGTNS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(F)(F)F)N(C(C)(C)C)O

Origin of Product

United States

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